[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate
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Overview
Description
[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate typically involves the reaction of 3-hydroxybenzotriazole-5-carboxylic acid with 2-(4-acetylanilino)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The benzotriazole moiety plays a crucial role in these interactions, providing stability and specificity to the binding process.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Acetylanilino)-2-oxoethyl]phosphonic acid: Similar in structure but contains a phosphonic acid group instead of the benzotriazole moiety.
[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole: Lacks the carboxylate group, which may affect its reactivity and stability.
Uniqueness
The presence of both the benzotriazole and carboxylate groups in [2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate provides a unique combination of stability and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-10(22)11-2-5-13(6-3-11)18-16(23)9-26-17(24)12-4-7-14-15(8-12)21(25)20-19-14/h2-8,25H,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRHMUVUKONGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=C(C=C2)N=NN3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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